molecular formula C12H5Br5 B3057512 3,3',4,5,5'-Pentabromobiphenyl CAS No. 81902-33-2

3,3',4,5,5'-Pentabromobiphenyl

Cat. No.: B3057512
CAS No.: 81902-33-2
M. Wt: 548.7 g/mol
InChI Key: DZFDQWNBHQDGMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,5,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The process involves multiple steps to ensure the selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 3,3’,4,5,5’-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process involves careful control of temperature, reaction time, and the amount of bromine used .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,5,5’-Pentabromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include hydroxylated or aminated biphenyls.

    Oxidation Reactions: Products include various oxidized derivatives of biphenyl.

    Reduction Reactions: Products include less brominated biphenyls.

Scientific Research Applications

Chemistry: 3,3’,4,5,5’-Pentabromobiphenyl is used in research to study the properties and reactions of polybrominated biphenyls. It serves as a model compound for understanding the behavior of similar flame retardants .

Biology and Medicine: Research on 3,3’,4,5,5’-Pentabromobiphenyl focuses on its toxicological effects and its impact on biological systems. Studies investigate its bioaccumulation, metabolism, and potential health risks .

Industry: Despite its restricted use, 3,3’,4,5,5’-Pentabromobiphenyl is studied for its effectiveness as a flame retardant. Research aims to develop safer alternatives with similar flame-retardant properties .

Mechanism of Action

3,3’,4,5,5’-Pentabromobiphenyl exerts its effects primarily through its interaction with cellular membranes and proteins. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the production of enzymes that metabolize and detoxify the compound . The compound’s persistence in the environment and its ability to bioaccumulate contribute to its long-term toxic effects .

Comparison with Similar Compounds

  • 2,3’,4,5,5’-Pentabromobiphenyl
  • 3,3’,4,4’,5-Pentabromobiphenyl
  • 3,3’,5,5’-Tetrabromobiphenyl

Comparison: 3,3’,4,5,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other polybrominated biphenyls, it has distinct flame-retardant properties and toxicological profiles . The position and number of bromine atoms affect the compound’s stability, solubility, and interaction with biological systems .

Properties

IUPAC Name

1,2,3-tribromo-5-(3,5-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFDQWNBHQDGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231460
Record name 1,1'-Biphenyl, 3,3',4,5,5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81902-33-2
Record name 3,3',4,5,5'-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,3',4,5,5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5,5'-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4WP5YX85L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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